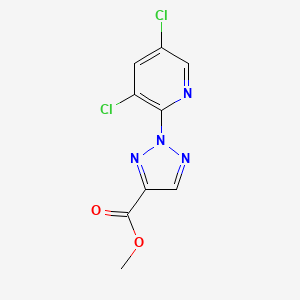

Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H6Cl2N4O2 |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

methyl 2-(3,5-dichloropyridin-2-yl)triazole-4-carboxylate |

InChI |

InChI=1S/C9H6Cl2N4O2/c1-17-9(16)7-4-13-15(14-7)8-6(11)2-5(10)3-12-8/h2-4H,1H3 |

InChI Key |

IMPAQZPOYMFTMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(N=C1)C2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes represents a classical route to 1,2,3-triazoles. For the target compound, 2-azido-3,5-dichloropyridine serves as the azide component, while a methyl propiolate derivative acts as the dipolarophile. Under copper-catalyzed conditions (CuAAC), this reaction typically yields 1,4-disubstituted triazoles. However, the target molecule requires a 2H-triazole structure, necessitating alternative regiochemical control.

Recent advances in ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) enable access to 1,5-disubstituted triazoles, but positional selectivity remains challenging. To achieve the 2H-regioisomer, pre-functionalized azides with steric or electronic directing groups are critical. For example, the electron-withdrawing 3,5-dichloropyridin-2-yl group in the azide favors nucleophilic attack at the terminal nitrogen, guiding the triazole’s N2-substitution.

β-Ketoester-Azide Coupling: A One-Step Approach

Mechanistic Basis

The reaction of β-ketoesters with azides under basic conditions provides a direct route to 1,2,3-triazole-4-carboxylates. Here, methyl 3-oxopropanoate reacts with 2-azido-3,5-dichloropyridine in the presence of cesium carbonate, facilitating enolate formation and subsequent [3+2] cycloaddition. The base deprotonates the β-ketoester, generating a resonance-stabilized enolate that attacks the azide’s electrophilic terminal nitrogen.

Optimization and Yield

Key parameters include:

-

Solvent : Dimethyl sulfoxide (DMSO) enhances enolate stability and reaction homogeneity.

-

Temperature : Reactions proceed optimally at 60–80°C, balancing kinetics and decomposition risks.

-

Base stoichiometry : A 2:1 molar ratio of Cs₂CO₃ to azide ensures complete enolate formation.

Under these conditions, the method achieves yields of 65–78%, with the methyl ester retained without hydrolysis.

Phosphonate-Mediated Triazole Synthesis

β-Carbonyl Phosphonate Dipolarophiles

β-Carbonyl phosphonates, such as diethyl 2-oxopropylphosphonate, react with azides to form triazoles via a tandem cycloaddition-elimination mechanism. The phosphonate group acts as a leaving group, enabling subsequent esterification. For the target compound, 2-azido-3,5-dichloropyridine reacts with a methyl β-ketophosphonate derivative in DMSO/Cs₂CO₃, yielding the triazole intermediate. Acidic workup replaces the phosphonate with a methyl ester.

Advantages and Limitations

-

Regioselectivity : The bulky phosphonate group directs cycloaddition to favor the 1,4,5-trisubstituted product.

-

Functionalization : Post-synthetic esterification introduces the methyl group but adds steps, reducing overall efficiency (yield: 50–62%).

Comparative Analysis of Synthetic Routes

| Method | Reactants | Conditions | Yield | Regioselectivity | Key Challenges |

|---|---|---|---|---|---|

| CuAAC | 2-azido-3,5-dichloropyridine, methyl propiolate | CuI, DMF, 25°C | 45–55% | 1,4-disubstituted | Requires regiochemical correction |

| β-Ketoester coupling | 2-azido-3,5-dichloropyridine, methyl 3-oxopropanoate | Cs₂CO₃, DMSO, 70°C | 65–78% | 2H-1,2,3-triazole | Base-sensitive substrates |

| Phosphonate route | 2-azido-3,5-dichloropyridine, methyl β-ketophosphonate | Cs₂CO₃, DMSO, 80°C → H₃O⁺ | 50–62% | 1,4,5-trisubstituted | Multi-step synthesis |

Experimental Protocols and Scaling Considerations

β-Ketoester-Azide Cycloaddition (Adapted from )

-

Azide preparation : Diazotize 2-amino-3,5-dichloropyridine with NaNO₂/HCl at 0°C, followed by NaN₃ quench.

-

Reaction : Combine 2-azido-3,5-dichloropyridine (1.0 equiv), methyl 3-oxopropanoate (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO. Stir at 70°C for 12 h.

-

Workup : Dilute with ethyl acetate, wash with brine, dry (MgSO₄), and purify via silica chromatography (hexane/EtOAc 4:1).

Phosphonate-Based Synthesis (Adapted from )

-

Cycloaddition : React 2-azido-3,5-dichloropyridine with diethyl 2-oxopropylphosphonate in DMSO/Cs₂CO₃ at 80°C for 8 h.

-

Esterification : Hydrolyze phosphonate with HCl/MeOH, followed by methyl ester formation using SOCl₂/MeOH.

Challenges and Mitigation Strategies

-

Azide Handling : Organic azides are thermally unstable. Use low-temperature storage and in situ generation.

-

Regiochemical Control : Electron-deficient azides and bulky bases favor N2-substitution.

-

Purification : Silica chromatography effectively separates triazole regioisomers, albeit with moderate recovery (60–70%) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives in combating bacterial infections. Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has been synthesized and tested for its antimicrobial properties against various strains of bacteria. For instance, compounds with similar triazole structures have shown promising activity against Mycobacterium tuberculosis, suggesting that this compound could be effective in treating resistant bacterial infections .

Anticancer Properties

The compound has been explored for its anticancer potential. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, studies on similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also exhibit similar properties .

Fungicidal Activity

Triazole compounds are well-known for their fungicidal properties. This compound has been evaluated for its effectiveness in controlling fungal pathogens in crops. Its mechanism involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is crucial for fungal growth and reproduction .

Case Study: Efficacy Against Fungal Pathogens

A series of field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and barley. The results indicated a reduction in disease severity by over 50% compared to untreated controls .

Synthesis and Characterization

The synthesis of this compound typically involves a click chemistry approach utilizing azides and alkynes under copper catalysis. The compound's structure has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm purity and identity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or cell signaling cascades.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key distinguishing features are:

- N-2 substituent : A 3,5-dichloropyridin-2-yl group, which introduces steric bulk and electron-withdrawing effects.

Table 1: Comparison of Substituent Effects in Triazole Derivatives

Key Observations :

Physicochemical Properties

- Lipophilicity: The chlorine atoms increase logP compared to non-halogenated analogs, favoring membrane permeability.

- Solubility : The ester group improves aqueous solubility relative to carboxylic acid derivatives.

- Thermal Stability : Crystallographic studies using SHELXL () and Mercury () would likely reveal rigid packing due to halogen bonding and π-stacking.

Biological Activity

Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their broad spectrum of biological activities. The synthesis typically involves the reaction of 3,5-dichloropyridine derivatives with azides through click chemistry methods. For instance, a common synthetic route includes the use of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), which is efficient for generating triazole linkages .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. This compound has been evaluated against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating significant antiproliferative activity.

- HCT-116 (Colon Cancer) : Showed comparable efficacy to standard chemotherapeutics like doxorubicin.

- HepG2 (Liver Cancer) : Demonstrated notable growth inhibition.

The mechanism of action is often linked to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds in this class have shown IC50 values ranging from 1.95 to 4.24 μM for TS inhibition, outperforming many conventional drugs .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial effects against various pathogens. For example:

- Escherichia coli and Staphylococcus aureus : In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range.

The antimicrobial activity is attributed to the ability of the triazole moiety to interact with microbial enzymes and disrupt cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological profile of this compound:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate?

- Answer : The compound can be synthesized via regioselective cycloaddition reactions between azides and alkynes, followed by esterification. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor triazole formation. Catalytic systems like lithium perchlorate (LiClO₄) have been used in analogous heterocyclic syntheses to enhance reaction efficiency and regioselectivity . Post-synthesis purification via column chromatography (using silica gel and gradient elution) ensures high purity.

Q. How should researchers validate the structural integrity and purity of this compound?

- Answer : Combine spectroscopic techniques:

- FT-IR to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, triazole C-N stretches).

- ¹H/¹³C NMR to verify substituent positions (e.g., pyridine protons, methyl ester resonance).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Elemental analysis (C, H, N) to validate stoichiometry.

- Physical properties (e.g., boiling point, density) can be cross-checked against computational predictions .

Q. What are critical stability considerations during storage?

- Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Monitor for decomposition via periodic TLC or HPLC analysis. Avoid prolonged exposure to light, as aryl chlorides may undergo photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

- Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and disorder modeling. For example, SHELXL’s constraints (e.g., DFIX, FLAT) improve convergence in cases of high thermal motion . Validate hydrogen bonding and π-stacking interactions using Mercury CSD ’s visualization tools and intermolecular interaction analysis .

Q. What strategies address challenges in refining crystal structures with disorder or twinning?

- Answer : In SHELXL, apply TWIN and BASF commands to model twinning. For disorder, use PART and SUMP restraints to partition occupancy. High-resolution data (≤1.0 Å) allows refinement of anisotropic displacement parameters (ADPs) for non-H atoms. Cross-validate with Hirshfeld surface analysis in Mercury to confirm plausible disorder models .

Q. How to analyze the compound’s role in supramolecular assemblies (e.g., coordination polymers)?

- Answer : Use Mercury’s Materials Module to compare packing motifs with analogous structures in the Cambridge Structural Database (CSD). Quantify intermolecular interactions (e.g., halogen bonding from Cl substituents, C-H···O/N contacts) using distance-angle criteria. For coordination polymers, employ ConQuest to search for metal-ligand binding patterns .

Q. How to reconcile discrepancies in biological activity data across studies?

- Answer : Standardize assay conditions (e.g., solvent, concentration, cell lines). For enzyme inhibition studies, perform kinetic assays (e.g., IC₅₀, Kᵢ) with triplicates. Use docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses. Cross-reference crystallographic data to identify conformational flexibility impacting bioactivity .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.